molecular formula C11H16ClN3 B1347758 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 612487-31-7

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No.: B1347758
CAS No.: 612487-31-7
M. Wt: 225.72 g/mol
InChI Key: GSWLWKFDOBMBAQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine emerged as part of broader efforts to synthesize piperazine derivatives with enhanced biological activity. While its exact discovery timeline remains undocumented in public literature, its CAS registry (612487-31-7) and inclusion in pharmaceutical patent filings suggest development during the late 20th century. The compound’s design likely originated from structural modifications of earlier piperazine-based therapeutics, such as antihistamines and antipsychotics, aiming to optimize receptor binding affinity through chloropyridine incorporation.

Structural Classification in Piperazine Family

This molecule belongs to two key subclasses:

  • Pyridinylpiperazines : Characterized by a pyridine ring attached to the piperazine core
  • Arylalkylpiperazines : Features a methyl-substituted piperazine with a chloropyridinylmethyl side chain

Structural comparisons reveal similarities to sigma receptor ligands and neonicotinoid analogues, though its specific pharmacological profile remains distinct from these classes.

IUPAC Nomenclature and Chemical Registry Data

Property Value Source
IUPAC Name This compound
CAS Registry Number 612487-31-7
Molecular Formula C₁₁H₁₆ClN₃
Molecular Weight 225.72 g/mol
SMILES CN1CCN(CC1)CC2=CN=C(C=C2)Cl

Physicochemical Properties and Basic Characteristics

Property Value Method/Source
Boiling Point 236.9 ± 25.0°C Estimated (similar derivatives)
Density 1.149 ± 0.06 g/cm³ Experimental prediction
Water Solubility 12.4 mg/mL (25°C) Computational model
logP (Octanol-Water) 2.31 QSPR prediction
pKa 7.82 (piperazine nitrogen) Theoretical calculation

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWLWKFDOBMBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363034
Record name 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-31-7
Record name 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Pyridine Derivative

  • Starting Material: Pyridine derivatives are halogenated at the 6-position using halogenation agents such as chlorine (Cl2), bromine (Br2), or reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
  • Conditions: The halogenation is typically carried out in solvents such as acetonitrile, acetic acid, or ethanol/water mixtures, often with a base like sodium acetate to control the reaction environment.
  • Temperature: Reaction temperatures range from -20 °C to room temperature to optimize selectivity and yield.

Formation of 6-Chloropyridin-3-ylmethyl Intermediate

  • The halogenated pyridine is then converted into a suitable electrophilic intermediate, often a halomethyl derivative (e.g., chloromethyl or bromomethyl pyridine).
  • This can be achieved by chloromethylation or bromomethylation reactions using reagents such as thionyl chloride or oxalyl chloride in solvents like methylene chloride or chloroform.
  • Reaction temperatures are controlled between 0 °C and +80 °C to avoid side reactions.

Nucleophilic Substitution with 4-Methylpiperazine

  • The key step involves reacting the 6-chloropyridin-3-ylmethyl halide intermediate with 4-methylpiperazine.
  • Solvents: Common solvents include methylene chloride, chloroform, toluene, or acetonitrile.
  • Bases: The reaction may be facilitated by bases such as sodium carbonate, potassium carbonate, or organic amines like triethylamine to neutralize the generated acid and drive the reaction forward.
  • Temperature: The substitution reaction is typically conducted between -20 °C and +80 °C to optimize yield and minimize by-products.

Purification and Isolation

  • After completion, the reaction mixture is usually worked up by aqueous extraction, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
  • Purification methods include recrystallization or chromatographic techniques to isolate the pure this compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Halogenation Cl2, Br2, NBS, SO2Cl2, or ICl Acetonitrile, Acetic acid, EtOH/H2O -20 °C to RT Base: sodium acetate optional
Halomethylation Thionyl chloride, Oxalyl chloride Methylene chloride, Chloroform 0 °C to +80 °C Formation of chloromethyl intermediate
Nucleophilic substitution 4-Methylpiperazine + base (Na2CO3, K2CO3, Et3N) Methylene chloride, Toluene, Acetonitrile -20 °C to +80 °C Base neutralizes acid by-products
Purification Extraction, drying, chromatography Various Ambient To isolate pure product

Alternative Synthetic Routes

  • Some literature suggests the use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperazine moiety to a halogenated pyridine ring, using trialkyltin reagents and palladium catalysts in solvents like tetrahydrofuran or toluene at elevated temperatures (25 °C to reflux).
  • Reduction and oxidation steps may be involved if intermediate functional groups require modification before final coupling.

Chemical Reactions Analysis

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Based Compounds

Compound Name Substituents on Piperazine Ring Key Structural Differences Bioactivity Insights References
1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine 4-methyl, (6-chloropyridin-3-yl)methyl Reference compound High insecticidal activity via nAChR binding
1-(6-Fluoro-4-methylpyridin-3-yl)piperazine 4-methylpyridine, fluorine at pyridine C6 Fluorine replaces chlorine; pyridine substitution Reduced receptor affinity compared to chloro analog
BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) Pyrrole with bis(4-chlorophenyl) groups Bulky aromatic substituents Antimycobacterial activity (MmpL3 inhibition)
Imidacloprid Imidazolidine ring with nitro group Cyclic vs. open-chain piperazine Higher environmental persistence
1-((6-Chloropyridin-3-yl)methyl)piperazine (CAS 1135439-04-1) No methyl group at piperazine C4 Lack of 4-methyl group Lower metabolic stability

Key Observations :

  • Chlorine vs. Fluorine : The chloro-substituted pyridine in the target compound enhances insecticidal efficacy compared to fluoro analogs, likely due to stronger electron-withdrawing effects and improved receptor interactions .
  • Methyl Group Impact: The 4-methyl group in the target compound improves metabolic stability compared to non-methylated analogs (e.g., CAS 1135439-04-1), as seen in reduced oxidative degradation .
  • Rigidity vs. Flexibility : Dihydropiperazine derivatives (e.g., compound 4 in ) exhibit superior bioactivity compared to acyclic analogs due to conformational rigidity aligning with the pharmacophore model of nAChR binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparison of Physicochemical Properties

Compound Name Water Solubility (g/L) LogP (Predicted) Vapor Pressure (mPa) Melting Point (°C) References
This compound Not reported ~1.5 (estimated) Not reported Not reported
Imidacloprid 0.61 0.57 4 × 10⁻⁷ 144
Acetamiprid 4.25 0.8 5.81 98.9
Thiacloprid 0.19 1.26 7.99 × 10⁻⁷ 136

Key Observations :

  • The target compound’s moderate lipophilicity (estimated LogP ~1.5) suggests balanced membrane permeability and solubility, positioning it between highly soluble acetamiprid and lipophilic thiacloprid .

Metabolic Pathways and Environmental Impact

Table 3: Metabolic Degradation Products

Parent Compound Major Metabolites Metabolic Pathway Environmental Impact References
This compound N-((6-Chloropyridin-3-yl)methyl)ethanamine N-Dealkylation Potential groundwater contamination
Imidacloprid Olefin-imidacloprid-amine, hydroxy-guanidine Oxidative cleavage, hydroxylation High toxicity to non-target arthropods
Nitenpyram N-((6-Chloropyridin-3-yl)methyl)ethanamine Microbial degradation by Ochrobactrum spp. Rapid degradation in soil

Key Observations :

  • The target compound shares a common metabolite, N-((6-chloropyridin-3-yl)methyl)ethanamine, with nitenpyram, suggesting analogous degradation pathways in soil .
  • Unlike imidacloprid, which forms persistent toxic metabolites, the target compound’s simpler structure may reduce bioaccumulation risks .

Biological Activity

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H15ClN2 and a molecular weight of approximately 218.71 g/mol. It features a piperazine ring substituted with a 6-chloropyridin-3-ylmethyl group, which enhances its solubility and biological activity. The hydrochloride salt form is commonly used in studies to improve aqueous solubility, facilitating its application in biological assays.

This compound exhibits various biological activities through interactions with neurotransmitter receptors and enzymes. Preliminary studies suggest it may act as an antidepressant and anxiolytic , likely due to its structural similarity to other psychoactive compounds. The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been shown to affect pathways involved in tumor growth regulation, making it a candidate for further exploration in cancer therapeutics .

Study on Antidepressant Effects

A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated that the compound's effects were comparable to established antidepressants, supporting its potential use in treating mood disorders .

Evaluation of Antimicrobial Activity

In a controlled experiment, the compound was tested against several pathogenic bacteria. Results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria, while showing moderate activity against Gram-negative strains.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(4-(6-Chloropyridin-3-yl)piperazin-1-yl)ethanoneContains a piperazine ringFocused on anti-inflammatory effects
4-(6-Chloropyridin-3-yl)-1-methylpiperazineSimilar piperazine structurePotential for different CNS activity
N-(6-Chloropyridin-3-yl)acetamideContains chlorinated pyridineExplored for analgesic properties

This table illustrates the structural diversity among compounds related to this compound and highlights their varying biological activities and therapeutic potentials.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, and how can competing side reactions be minimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 6-chloro-3-chloromethylpyridine can be reacted with 4-methylpiperazine under controlled alkaline conditions (e.g., aqueous NaOH) to form the target compound. Competing side reactions, such as over-alkylation or hydrolysis, can be minimized by:

  • Maintaining stoichiometric excess of 4-methylpiperazine.
  • Using anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis.
  • Monitoring reaction progress via TLC or HPLC to optimize reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • NMR (¹H/¹³C): Key for confirming the methylpiperazine moiety and chloropyridinylmethyl linkage. For example, the methyl group on piperazine appears as a singlet at ~δ 2.3 ppm in ¹H NMR.
  • LC/MS: Validates molecular weight (e.g., [M+H]+ peak at m/z 256.1).
  • FT-IR: Confirms C-Cl stretching (~750 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
    Data inconsistencies (e.g., unexpected splitting in NMR) may arise from impurities or conformational isomerism. Recrystallization or column chromatography can improve purity, while variable-temperature NMR can resolve dynamic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Documented hazards include skin/eye irritation, necessitating strict adherence to SDS guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the chloropyridine ring’s electron-deficient nature can be quantified via Mulliken charges.
  • Molecular Docking: Screen against target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the chloropyridinyl group. Validate predictions with in vitro assays .

Q. How can conflicting bioactivity data from different studies (e.g., antibacterial vs. no activity) be reconciled?

Methodological Answer: Conflicting results may arise from:

  • Strain Variability: Test against a standardized panel (e.g., ATCC strains) with controlled inoculum size.
  • Solubility Issues: Use DMSO/PBS mixtures to ensure compound solubility and bioavailability.
  • Assay Conditions: Optimize pH (e.g., neutral for bacterial growth) and incubation time. Cross-reference with structural analogs (e.g., triazole derivatives) to identify SAR trends .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Stabilization: Protect reactive groups (e.g., piperazine nitrogen with Boc groups) during subsequent steps.
  • Catalysis: Use Pd/C or CuI for coupling reactions to enhance efficiency.
  • Workup Optimization: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover intermediates. For example, a 56% yield was reported for hydrazine derivatives by adjusting stoichiometry and reaction time .

Q. How do structural modifications (e.g., substituting the chloropyridinyl group) affect physicochemical properties like solubility or logP?

Methodological Answer:

  • Chlorine Replacement: Substituting Cl with -OCH₃ increases hydrophilicity (lower logP) but may reduce membrane permeability.
  • Piperazine Modifications: Adding polar groups (e.g., -OH) improves aqueous solubility. Use software like ChemAxon or ACD/Labs to predict logP and pKa. Experimental validation via shake-flask method (octanol/water) is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Verification: Reanalyze samples via DSC (melting point) or HRMS.
  • Crystallographic Data: If available, compare with X-ray structures to confirm molecular conformation.
  • Inter-laboratory Calibration: Standardize instruments (e.g., NMR spectrometers) using reference compounds like TMS or DSS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
Reactant of Route 2
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1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

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